

Application Notes and Protocols for the Synthesis of 2-amino-N- methylbenzenesulfonamide

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Compound of Interest

Compound Name: 2-amino-N-
methylbenzenesulfonamide

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This document provides a detailed protocol for the synthesis of **2-amino-N-methylbenzenesulfonamide**, an important intermediate in the preparation of various compounds, including 1,2,4-benzothiadiazine 1,1-dioxides, which have applications as diuretics, and as a component in dye synthesis.^[1]

Overview of Synthesis

The synthesis of **2-amino-N-methylbenzenesulfonamide** is typically achieved through a two-step process. The first step involves the reaction of 2-nitrobenzenesulfonyl chloride with methylamine to yield N-methyl-2-nitrobenzenesulfonamide. The subsequent step is the reduction of the nitro group to an amine, affording the final product, **2-amino-N-methylbenzenesulfonamide**.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **2-amino-N-methylbenzenesulfonamide** from N-methyl-2-nitrobenzenesulfonamide.

Parameter	Value	Reference
Starting Material	N-methyl-2-nitrobenzenesulfonamide	[1]
Amount of Starting Material	26 g (0.12 mol)	[1]
Solvent	Methanol	[1]
Solvent Volume	500 mL	[1]
Catalyst	10% Palladium on Carbon (Pd/C)	[1]
Amount of Catalyst	2 g	[1]
Reaction Atmosphere	Hydrogen	[1]
Reaction Time	3 hours	[1]
Product	2-amino-N-methylbenzenesulfonamide	[1]
Product Yield (Mass)	22 g	[1]
Product Yield (Percentage)	98%	[1]

Experimental Protocol

This protocol details the reduction of N-methyl-2-nitrobenzenesulfonamide to synthesize **2-amino-N-methylbenzenesulfonamide**.

Materials:

- N-methyl-2-nitrobenzenesulfonamide (26 g, 0.12 mol)
- Methanol (500 mL)
- 10% Palladium on Carbon (Pd/C) catalyst (2 g)
- Hydrogen gas

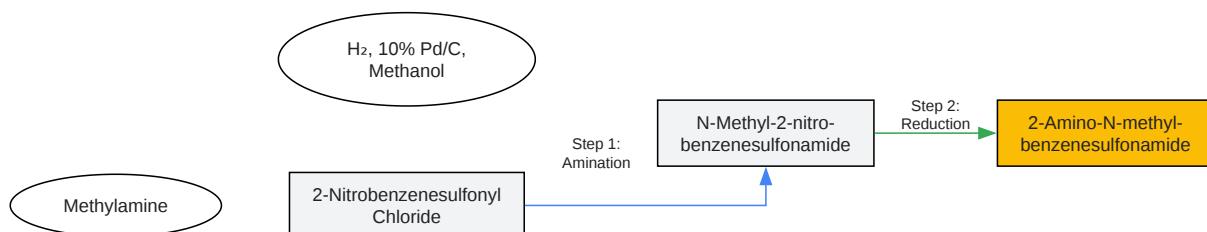
- Filtration apparatus
- Rotary evaporator

Procedure:

- Reaction Setup: In a suitable reaction vessel, dissolve 26 g (0.12 mol) of N-methyl-2-nitrobenzenesulfonamide in 500 mL of methanol.[1]
- Catalyst Addition: To this solution, carefully add 2 g of 10% palladium on carbon catalyst.[1]
- Hydrogenation: Stir the reaction mixture at room temperature under a hydrogen atmosphere for 3 hours.[1] Monitor the reaction progress by appropriate analytical methods (e.g., TLC or LC-MS).
- Work-up: Upon completion of the reaction, remove the catalyst by filtration.[1]
- Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the target product, **2-amino-N-methylbenzenesulfonamide**.[1]
- Characterization: The resulting product is 22 g of **2-amino-N-methylbenzenesulfonamide**, corresponding to a 98% yield.[1] The structure can be confirmed by ¹H NMR spectroscopy. The reported ¹H NMR data in CDCl₃ (400 MHz) is: δ 7.45-7.48 (dd, 1H, J=1.6 Hz, 8.0 Hz), 7.24-7.31 (m, 2H), 6.81-6.83 (dd, 1H, J=0.6 Hz, 8.0 Hz), 6.60-6.65 (m, 1H), 5.89 (s, 2H), 2.370-2.374 (d, 3H, J=1.6Hz).[1]

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for **2-amino-N-methylbenzenesulfonamide**.



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Caption: Two-step synthesis of **2-amino-N-methylbenzenesulfonamide**.

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References

- 1. 2-AMINO-N-METHYLBENZENESULFONAMIDE | 16288-77-0 [amp.chemicalbook.com]
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